molecular formula C17H22ClNO3 B1663667 Ritodrine Hydrochloride CAS No. 23239-51-2

Ritodrine Hydrochloride

Cat. No.: B1663667
CAS No.: 23239-51-2
M. Wt: 323.8 g/mol
InChI Key: IDLSITKDRVDKRV-JSUROZADSA-N
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Description

Ritodrine hydrochloride is a selective β2-adrenergic receptor agonist approved by the U.S. Food and Drug Administration (FDA) in 1980 as the first drug specifically indicated for inhibiting preterm labor . Its chemical structure, (±)-4-hydroxy-α-[(1R)-1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-benzenemethanol monohydrochloride, confers hydrophilic properties with a partition coefficient (1-octanol/pH 7.4 buffer) of 2.25, influencing its placental transfer kinetics . The drug acts by binding to uterine β2 receptors, activating adenylate cyclase to increase cyclic adenosine monophosphate (cAMP), thereby reducing intracellular calcium and suppressing myometrial contractions .

Clinical trials demonstrate ritodrine’s efficacy in prolonging gestation, reducing neonatal respiratory distress syndrome, and increasing birth weights >2500 g compared to placebo or ethanol . However, its use is associated with maternal tachycardia, hyperglycemia, and, in rare cases, pulmonary edema, particularly with prolonged intravenous administration .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200447
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23239-51-2, 52447-11-7
Record name Ritodrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritodrine hydrochloride [USAN:USP:JAN]
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Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RITODRINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation Reaction Using 2-Amino-1-(4-Hydroxyphenyl)Propanol Hydrochloride

Reaction Mechanism and Conditions

The method disclosed in CN103113239A involves condensing 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (II) with 4-(2-halogen ethanol)phenol (III) in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, where the amine group of compound II attacks the halogenated carbon of compound III. The resulting secondary amine intermediate undergoes salt formation with hydrochloric acid to yield ritodrine hydrochloride.

Advantages and Limitations

This method eliminates hydroxyl protection/deprotection steps, reducing production costs by 20–30% compared to classical routes. However, the reliance on halogenated intermediates raises environmental concerns due to waste generation.

Amination Reduction Route with 1-Hydroxy-1-(4-Hydroxyphenyl)-2-Acetone

Synthetic Pathway

CN103396326A describes a two-step process starting with 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone (II) and 4-hydroxyphenylethylamine (III). The amination reduction reaction employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the ketone group while forming the secondary amine bond.

Optimization Insights:
  • Molar Ratio : 1:1.0–1.2 (II:III) to minimize side reactions.
  • Solvents : Methanol or ethanol preferred for their reducibility and miscibility.
  • Reaction Time : 12–24 hours at 25–40°C.

Yield and Purity

The final product achieves >99% purity (HPLC) with an overall yield of 68–72% after recrystallization from ethanol-water mixtures. This method avoids toxic bromination agents, aligning with green chemistry principles.

Alternative Condensation Approaches

Use of 4-Hydroxybenzaldehyde Derivatives

CN103113237B introduces a condensation strategy between 2-amino-1-(4-hydroxyphenyl)propanol and 4-hydroxybenzaldehyde derivatives under acidic conditions. The imine intermediate is subsequently reduced using sodium borohydride (NaBH4) and acidified to form the hydrochloride salt.

Critical Parameters:
  • Acid Catalyst : Hydrochloric acid or sulfuric acid.
  • Reduction Conditions : 0–5°C to prevent over-reduction.
  • Yield : 65–70% with 98.5% purity.

Comparative Analysis of Methods

Table 1: Comparison of Key Synthesis Methods

Parameter CN103113239A CN103396326A CN103113237B
Starting Materials Halogenated phenol Ketone derivative Benzaldehyde derivative
Reaction Steps 2 2 3
Yield (%) ~70 (estimated) 68–72 65–70
Purity (%) >98 >99 98.5
Environmental Impact Moderate (halogen waste) Low Moderate (acid waste)

Industrial-Scale Considerations

Cost Efficiency

The amination reduction route (CN103396326A) is most cost-effective, with raw material expenses 15–20% lower than other methods due to avoiding halogenated compounds.

Scalability Challenges

  • Catalyst Recovery : Palladium catalysts in CN103396326A require complex recycling processes.
  • Byproduct Management : Methods involving halogenated intermediates necessitate specialized waste treatment systems.

Chemical Reactions Analysis

1.1. Condensation Reaction Method (B Approach)

This method, detailed in CN103113239A , avoids traditional protection/deprotection steps, reducing costs and environmental impact. The reaction involves:

  • Raw Materials :

    • 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (II)

    • 4-(2-halogenethoxy)phenol (III) (halogen = Cl, Br, or I)

  • Reaction Steps :

    • Condensation reaction : II and III undergo a condensation under catalytic conditions (e.g., potassium iodide or cuprous iodide) in a solvent like tetrahydrofuran (THF) or alcohol.

    • Salt formation : The resulting ritodrine is treated with hydrochloric acid to form the hydrochloride salt.

Advantages :

  • No need for hydroxyl protection, simplifying the process.

  • High chemoselectivity, minimizing side reactions.

Optimal Conditions :

ParameterDetails
Catalyst Potassium iodide (preferred)
Acid-binding agent Triethylamine (preferred)
Solvent THF or alcohol
Temperature Up to 85°C
Molar Ratio II:III = 1:1–1:2

1.2. Amination Reduction Method (Alternative Approach)

Reported in CN103396326A , this method involves:

  • Raw Materials :

    • 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone (II)

    • 4-hydroxyphenylethylamine (III)

  • Reaction Steps :

    • Amination reduction : II and III react under acidic conditions (e.g., acetic or formic acid) with a reductant like sodium triacetoxyborohydride.

    • Salt formation : The product is treated with HCl to yield the hydrochloride.

Optimal Conditions :

ParameterDetails
Reductant Sodium triacetoxyborohydride (preferred)
Solvent Dichloromethane or THF
Temperature 0–80°C
Yield Up to 84.9%

3.1. Condensation Reaction (B Approach)

The reaction likely proceeds via nucleophilic substitution, where the amine group in II attacks the halogen-substituted phenol (III), forming a secondary amine intermediate. Subsequent protonation and workup yield ritodrine, which is then acidified to form the hydrochloride salt.

3.2. Amination Reduction

This method involves the reduction of an imine intermediate generated from the reaction of II and III. The use of sodium triacetoxyborohydride under acidic conditions facilitates selective reduction of the carbonyl group, avoiding over-reduction of other functional groups.

4.1. Catalyst Selection

  • Potassium iodide : Enhances nucleophilic substitution in the condensation method .

  • Sodium triacetoxyborohydride : Preferred for selective reduction in the amination method .

4.2. Solvent Choice

  • THF/alcohol : Preferred for condensation due to solubility and stability .

  • Dichloromethane/THF : Used in amination reduction to facilitate reaction control .

4.3. Temperature Control

  • Condensation : Optimal at 85°C to balance reaction rate and side reactions .

  • Amination : Performed at 0–80°C to prevent decomposition of intermediates .

Quality Control and Analysis

While the focus is on synthesis, analytical methods like spectrophotometry (e.g., NBD-Cl reaction at 392 nm) are used to determine purity and concentration . These methods ensure compliance with pharmacopeial standards.

This synthesis overview highlights the evolution of this compound production, emphasizing cost-effective and environmentally friendly approaches. The B approach stands out for its simplicity and reduced ecological footprint compared to traditional methods.

Scientific Research Applications

Management of Preterm Labor

Ritodrine hydrochloride is predominantly utilized to delay preterm labor (PTL) by relaxing uterine smooth muscle through selective stimulation of beta-2 adrenergic receptors. This action helps suppress uterine contractions, thereby prolonging pregnancy and allowing for fetal maturation and preparation for delivery in a controlled environment.

  • Clinical Significance : Studies indicate that ritodrine administration can extend pregnancy duration by at least 48 hours, which is critical for completing antenatal corticosteroid therapy aimed at enhancing fetal lung maturity .

Case Study: Effects on Fetal Physiological Parameters

A study involving chronically instrumented pregnant sheep demonstrated that maternal administration of this compound significantly affected fetal physiological parameters during episodes of intraamniotic inflammation. The findings suggested that while ritodrine is effective in prolonging gestation, its impact on fetal well-being during such inflammatory conditions requires further investigation .

Prevention of Intrauterine Fetal Distress

In addition to managing PTL, ritodrine is also employed for intrauterine fetal resuscitation. It has been shown to improve fetal heart rate patterns during acute tocolysis, which can be crucial in cases where fetal distress is indicated .

  • Research Findings : A retrospective analysis indicated that acute tocolysis using ritodrine improved fetal heart rate (FHR) patterns and neonatal outcomes, suggesting its role in enhancing fetal health during critical periods .

Associated Risks and Complications

Despite its benefits, the use of this compound is not without risks. The most notable adverse effects include pulmonary edema, cardiac complications, and potential neurological symptoms.

  • Pulmonary Edema : A study highlighted that the total dose of ritodrine was significantly associated with the incidence of pulmonary edema, with an optimal cut-off identified at 26 units (1872 mg) for predicting this complication . The overall incidence of pulmonary edema among patients receiving ritodrine was reported at 13.7%, necessitating careful monitoring .
  • Neurological Symptoms : Recent case reports have documented psychiatric symptoms such as depression and anxiety in patients treated with ritodrine, alongside instances of rhabdomyolysis after prolonged use . These complications underscore the importance of vigilant patient management during treatment.

Comparative Effectiveness

Ritodrine's effectiveness compared to other tocolytic agents has been a subject of ongoing research. While it is one of the few FDA-approved medications for PTL management, alternative agents such as magnesium sulfate and nifedipine are also used.

Tocolytic AgentMechanism of ActionCommon UsesNotable Side Effects
This compoundBeta-2 adrenergic agonistPreterm labor managementPulmonary edema, cardiac issues
Magnesium SulfateCalcium channel blockerNeuroprotection in preterm laborFlushing, hypotension
NifedipineCalcium channel blockerPreterm labor managementHeadache, hypotension

Mechanism of Action

Ritodrine hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels decrease intracellular calcium concentration, leading to the relaxation of uterine smooth muscle and a reduction in uterine contractions .

Comparison with Similar Compounds

Comparison with Similar Tocolytics

β-Adrenergic Agonists

  • Terbutaline: A non-selective β-agonist with stronger β1 activity, leading to higher rates of maternal palpitations and arrhythmias compared to ritodrine.
  • Meluadrine Tartrate: Shares structural and pharmacokinetic similarities with ritodrine (partition coefficient = 1.39). Both exhibit low fetal-to-maternal concentration ratios (<0.1 in sheep) due to hydrophilicity and epitheliochorial placental barriers.
Table 1: Pharmacokinetic and Structural Comparison
Compound Partition Coefficient β2 Selectivity FDA Approval for Preterm Labor
Ritodrine Hydrochloride 2.25 High Yes (1980)
Terbutaline 3.10 Low (β1 > β2) No
Meluadrine Tartrate 1.39 Moderate No

Sources:

Magnesium Sulfate

Magnesium sulfate, a calcium antagonist, is widely used for neuroprotection in preterm neonates. A meta-analysis of 9 randomized trials (591 patients) found ritodrine superior in delaying delivery (weighted mean difference = -2.97 days) and suppressing contractions compared to magnesium sulfate. However, magnesium sulfate is preferred in gestational diabetes due to ritodrine’s hyperglycemic effects .

Calcium Channel Blockers (Nifedipine)

Nifedipine, a dihydropyridine calcium blocker, inhibits uterine contractions with fewer cardiovascular side effects than ritodrine. However, it lacks robust FDA approval for tocolysis and is contraindicated in hypotension .

Oxytocin Antagonists (Atosiban)

Atosiban directly blocks oxytocin receptors, offering comparable efficacy to ritodrine without β-agonist-related adverse effects. A European study reported similar delivery delays (7–10 days) but lower maternal tachycardia (2% vs. 70% with ritodrine) .

Table 3: Adverse Events Associated with Prolonged Use
Adverse Effect This compound Magnesium Sulfate
Pulmonary Edema 1–5% Rare
Maternal Mortality* 8.2% (Japan) Not reported
Fetal Tachycardia 10–15% <5%

Data from Japan (2010–2020)

Biological Activity

Ritodrine hydrochloride is a β2-adrenergic agonist primarily used to manage preterm labor by relaxing uterine smooth muscle. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and associated clinical findings, supported by case studies and research data.

Pharmacodynamics

Ritodrine exerts its therapeutic effects by selectively activating β2-adrenergic receptors located in the uterus. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently decreases intracellular calcium concentrations. The reduction in calcium levels results in the relaxation of smooth muscle, thus inhibiting premature uterine contractions .

Key Mechanisms:

  • Receptor Activation: Binds to β2-adrenergic receptors on myometrial cells.
  • Calcium Modulation: Decreases intracellular calcium, promoting muscle relaxation.
  • Duration of Action: Short-acting with a half-life of approximately 1.7 to 2.6 hours .

Pharmacokinetics

Ritodrine is metabolized hepatically and exhibits a volume of distribution that is not fully characterized. It has an approximate protein binding rate of 56% and undergoes metabolism by catechol-O-methyl transferase (COMT), making it susceptible to rapid degradation .

Clinical Efficacy

Research indicates that ritodrine can effectively prolong pregnancy in cases of threatened preterm labor. A systematic review highlighted that it reduces the incidence of births within seven days of treatment, although the quality of studies varies . The drug is particularly beneficial for allowing time for antenatal corticosteroid therapy, which aids fetal lung maturation .

Case Studies and Adverse Effects

Despite its benefits, ritodrine is associated with several adverse effects. Notable cases include:

  • Pulmonary Edema: A study identified a significant association between the total dose of ritodrine administered and the occurrence of pulmonary edema, suggesting a cut-off value for safe administration .
    Total Dose (Units)Pulmonary Edema Incidence (%)
    < 26Lower Rate
    ≥ 26Higher Rate
  • Rhabdomyolysis: A case report documented a pregnant woman who developed rhabdomyolysis after ritodrine administration, highlighting the risk associated with prolonged use .
  • Psychiatric Symptoms: Another case noted psychiatric symptoms such as anxiety and depression after extended treatment with ritodrine, indicating potential neurological side effects .

Research Findings

A comprehensive study evaluated the effectiveness and safety profile of this compound. The findings suggested that while it is effective in delaying delivery, the high incidence of adverse reactions necessitates careful patient selection and monitoring during treatment .

Adverse Effects Summary:

  • Common Side Effects: Palpitations, hypokalemia, pulmonary edema.
  • Severe Reactions: Rhabdomyolysis, agranulocytosis, psychiatric symptoms.

Q & A

Q. What experimental methodologies are used to assess Ritodrine hydrochloride's modulation of fibrotic markers (e.g., TGF-β1, collagen III) in hypertrophic scar models?

Ritodrine’s anti-fibrotic effects are typically evaluated using rabbit ear hypertrophic scar models. Key steps include:

  • Topical application : A 21-day regimen of Ritodrine gel (e.g., 0.3% concentration) applied to induced scars .
  • Immunohistochemistry (IHC) : Quantification of TGF-β1 and collagen III expression using standardized scoring systems (e.g., semi-quantitative IHC scoring) .
  • Statistical analysis : Non-parametric tests (e.g., Kruskal-Wallis) to compare treated vs. untreated groups, with significance thresholds (p ≤ 0.05) .

Q. Which animal models are most suitable for studying this compound's anti-scarring efficacy?

  • Rabbit ear model : Widely used due to its similarity to human hypertrophic scarring in collagen deposition and TGF-β1 upregulation .
  • Porcine full-thickness wound models : Validate translational relevance, particularly for assessing scar size and pigmentation .
  • Key advantage : These models allow longitudinal assessment of inflammation, angiogenesis, and fibroblast differentiation .

Q. What maternal adverse reactions are critical to monitor in obstetric studies of this compound?

  • Common adverse effects : Maternal tachycardia, hypokalemia, pulmonary edema, and hyperglycemia due to β2-adrenergic receptor activation .
  • Monitoring protocols : Regular electrolyte panels (e.g., serum potassium), cardiac monitoring, and glucose tolerance tests during prolonged infusion .

Advanced Research Questions

Q. How do cAMP and FGF2-dependent pathways mediate this compound's anti-fibrotic effects?

  • Mechanism : Ritodrine activates β2-adrenergic receptors, elevating intracellular cAMP. This suppresses TGF-β1 signaling, reducing collagen III synthesis and fibroblast-to-myofibroblast differentiation .
  • Experimental validation : In vitro assays measuring cAMP levels via ELISA and siRNA-mediated FGF2 knockdown to confirm pathway specificity .

Q. How can researchers reconcile discrepancies between systemic inflammation indices (e.g., SEI) and local scar biomarkers in Ritodrine studies?

  • Hypothesis : Systemic indices (e.g., serum inflammatory markers) may not correlate with localized scar biomarkers due to tissue-specific drug effects.
  • Methodological resolution : Pair systemic biomarkers (e.g., CRP) with localized assessments (e.g., scar TGF-β1 IHC) to capture compartmentalized responses .

Q. What methodological considerations are critical for comparative studies of Ritodrine vs. magnesium sulfate in preterm labor?

  • Outcome standardization : Define primary endpoints (e.g., uterine contraction suppression, gestational age prolongation) using validated tools like tocodynamometry .
  • Confounding factors : Control for maternal age, baseline inflammation, and comorbidities (e.g., diabetes) that may influence drug efficacy .

Q. What synergistic mechanisms underlie this compound and magnesium sulfate combination therapy?

  • Proposed mechanism : Magnesium sulfate inhibits calcium influx (reducing myometrial contractions), while Ritodrine’s β2-agonism enhances cAMP-mediated uterine relaxation.
  • Clinical evidence : Combined therapy in older pregnant patients shows improved gestational prolongation vs. monotherapy (p < 0.05) .

Q. Which biomarkers are most sensitive for assessing Ritodrine's efficacy in scar modulation?

  • Primary biomarkers : TGF-β1 (key fibrosis regulator) and collagen III (structural scar component), quantified via IHC or RT-qPCR .
  • Secondary markers : Inflammatory cytokines (e.g., IL-6) and angiogenesis markers (e.g., VEGF) in tissue lysates .

Q. How does treatment duration impact Ritodrine's efficacy in hypertrophic scar models?

  • Optimal duration : 21-day regimens in rabbit models show significant reductions in scar elevation index (SEI) and collagen III vs. shorter durations (7–14 days) .
  • Dose-response analysis : Titrate topical concentrations (0.1%–0.5%) to balance efficacy and toxicity (e.g., skin irritation) .

Q. What experimental models assess Ritodrine's fetal cardiovascular effects?

  • Fetal sheep models : Intraamniotic inflammation models with continuous fetal heart rate monitoring via telemetry. Ritodrine’s β2-agonism may increase fetal heart rate variability under inflammatory stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.